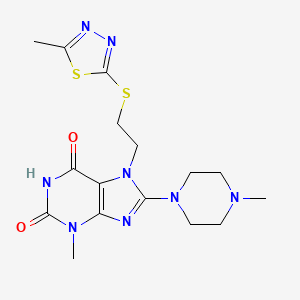

![molecular formula C13H17ClN2O2 B2796451 6-Methyl-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride CAS No. 173843-58-8](/img/structure/B2796451.png)

6-Methyl-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “6-Methyl-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride” is a derivative of benzoxazole . It has been studied for its potential as a GlyT1 inhibitor, which is a strategy currently being investigated in drug discovery for schizophrenia .

Synthesis Analysis

The synthesis of this compound involves bioisosteric replacement and mimicking of the pyridine ring of RG1678 . The yield of the synthesis process is reported to be 82% .Molecular Structure Analysis

The molecular structure of this compound includes a benzoxazole moiety and a piperidin-4-yl group . The structure also exhibits strong ICT enhanced by ESIPT .Chemical Reactions Analysis

The compound has been found to exhibit good selectivity over GlyT2, D1, D2, D3, 5-HT1A, and 5-HT2A receptors . It has also been found to inhibit the hyperlocomotion induced by acute treatment of phencyclidine .Physical And Chemical Properties Analysis

The compound has a melting range of 270-280°C . Its IR (KBr, cm-1) values are: 1379 (C-N), 3222.59 (H-Nstr), 1644.55 (C=Nstr), 1613 (C-C Aromatic), 1139 (C=O), 1053 (5-Membered C-Ostr) 1222 (C=Sstr) .Scientific Research Applications

Neuroactive Peptides and Memory Processing

Angiotensin IV (Ang IV) and its analogs are neuroactive peptides of the renin-angiotensin system (RAS) involved in memory processing, with their pro-cognitive effects suggested to be mediated by dopamine (DA) receptors. The interaction between DA and Ang IV in the brain may highlight a potential clinical relevance of combining antipsychotic and RAS-affecting drugs, suggesting a research avenue for 6-Methyl-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride in enhancing memory through dopaminergic pathways (Braszko, 2010).

DNA Interaction and Drug Design

The synthetic dye Hoechst 33258, a derivative of piperazine, binds strongly to the minor groove of double-stranded B-DNA, indicating the relevance of piperazine derivatives in molecular biology and drug design. This utility in chromosomal staining and potential as a starting point for rational drug design underscores the importance of 6-Methyl-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride in developing new therapeutics (Issar & Kakkar, 2013).

Psychotic and Mood Disorder Treatment

Lurasidone, a benzisothiazole antipsychotic drug, emphasizes the significance of heterocyclic compounds in treating major affective disorders. The review of lurasidone's efficacy and safety in treating psychotic and mood disorders highlights the potential for 6-Methyl-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride in similar applications, given its structural relevance (Pompili et al., 2018).

Piperazine Derivatives in Therapeutics

Piperazine derivatives have been identified as crucial components in a variety of drugs with therapeutic uses ranging from antipsychotic to anti-inflammatory. The exploration of piperazine-based molecules in drug discovery suggests a promising avenue for the application of 6-Methyl-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride in developing new medications with diverse pharmacological activities (Rathi et al., 2016).

Cytochrome P450 Isoform Inhibition

The study on chemical inhibitors of cytochrome P450 isoforms in human liver microsomes provides insight into the metabolism of drugs and potential drug-drug interactions. The selectivity of such inhibitors, including piperazine derivatives, is critical for understanding the metabolism of various drugs, indicating research potential for 6-Methyl-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride in modifying drug efficacy and safety profiles (Khojasteh et al., 2011).

Mechanism of Action

properties

IUPAC Name |

6-methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2.ClH/c1-9-2-3-11-12(8-9)17-13(16)15(11)10-4-6-14-7-5-10;/h2-3,8,10,14H,4-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKUFXXLCSFLJAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)O2)C3CCNCC3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Butyl-1-[(4-methylphenyl)methyl]thiourea](/img/structure/B2796368.png)

![Methyl imidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B2796372.png)

![N-(4-chlorophenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2796375.png)

![Methyl 4-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamoyl}benzoate](/img/structure/B2796377.png)

![Methyl 2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate](/img/structure/B2796380.png)

![1-methyl-4-(4-(4-nitrophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2796384.png)

![2-{[2,2'-bithiophene]-5-yl}-S-(3-fluorophenyl)-2-hydroxyethane-1-sulfonamido](/img/structure/B2796385.png)